5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine
Description
Historical Development of Pyrazole Chemistry in Medicinal Research
Pyrazole chemistry traces its origins to the late 19th century, with Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane. Early applications focused on antipyretic and analgesic agents, exemplified by phenazone (antipyrine), one of the first pyrazole-based drugs introduced in 1887. The discovery of the COX-2 inhibitor celecoxib in the 1990s marked a turning point, demonstrating pyrazole’s capacity for selective enzyme modulation. By the 2000s, pyrazole derivatives had expanded into antimicrobial, anticancer, and antiviral agents, driven by advances in regioselective substitution and heterocyclic fusion techniques.
Evolution of Bis-Pyrazole Compounds in Academic Literature
Bis-pyrazole systems emerged as a natural progression from monosubstituted analogs, with methylene-linked variants first reported in the 1980s. Early examples like 1,1'-methylenebis(3,5-dimethylpyrazole) demonstrated enhanced thermal stability compared to monomeric pyrazoles, suggesting utility in materials science. Medicinal applications gained traction in the 2010s, as evidenced by studies on bis-pyrazole carboxamides showing dual kinase inhibition. The structural flexibility imparted by the methylene spacer allows simultaneous engagement with multiple biological targets, a feature leveraged in recent antimicrobial and anti-inflammatory agents.
Aminopyrazoles as Privileged Scaffolds in Therapeutic Research
The 3-aminopyrazole moiety in 5-methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine aligns with documented structure-activity relationships. Primary amines at the C3 position enhance hydrogen-bonding capacity, as seen in CDPPB (a metabotropic glutamate receptor enhancer) and fezolamide (antidepressant). Comparative studies show 3-aminopyrazoles exhibit 2–5× greater binding affinity to kinase domains versus non-aminated analogs, attributed to interactions with ATP-binding pockets.
Table 1: Functional Advantages of 3-Aminopyrazole Substituents
Research Significance of Methylene-Linked Bis-Pyrazole Systems
The methylene bridge (-CH2-) in this compound confers three strategic advantages:
- Conformational restriction reduces entropy penalties during target binding
- Electron-rich spacer enables charge-transfer interactions with hydrophobic enzyme pockets
- Symmetry breaking through asymmetric substitution (4-methyl vs. 5-methyl groups) permits differential interactions with protein subdomains
Recent molecular dynamics simulations indicate methylene-linked bis-pyrazoles exhibit 30–40% higher residence times on kinase targets compared to ethylene-bridged analogs, suggesting improved therapeutic windows.
Current Academic Challenges and Research Opportunities
Key challenges in bis-pyrazole development include:
- Regioselective synthesis : Achieving precise substitution patterns on both pyrazole rings remains nontrivial, with traditional Knorr-type reactions yielding <60% purity for asymmetric bis-pyrazoles
- Solubility optimization : The hydrophobic nature of methylene-linked systems often necessitates prodrug strategies or nanoformulation
- Target identification : Polypharmacology effects require advanced chemoproteomic mapping to deconvolute mechanism-of-action
Emerging opportunities include:
Properties
IUPAC Name |
5-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-4-11-13(5-7)6-14-8(2)3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQEXOAPSPSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=C(C=N2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of antileishmanial and antimalarial agents. Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential therapeutic effects. Industry: The compound's versatility makes it valuable in material science for the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Biological Activity
5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 5-methyl-1H-pyrazole with various reagents under controlled conditions. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : Compounds with a similar pyrazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. The IC50 values often fall within the low micromolar range, indicating potent activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies suggest that these compounds may interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- In vitro Assays : Some pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines in cell cultures. This suggests a potential mechanism for treating inflammatory diseases .
Antimicrobial Activity
While not as extensively studied as its anticancer properties, preliminary evaluations indicate that certain pyrazole derivatives possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Preparation Methods
Synthesis of 5-Methyl-1H-pyrazol-3-amine
Adapting methods from, this intermediate can be prepared through:
Reaction Scheme
Diethyl butynedioate + Methylhydrazine → Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
↓ Bromination (POBr₃)
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
↓ Hydrolysis (NaOH)
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
↓ Curtius rearrangement (DPPA, t-BuOH)
tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
↓ Deprotection (TFA)
5-Bromo-1-methyl-1H-pyrazol-3-amine → Hydrogenation → 5-Methyl-1H-pyrazol-3-amine
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | MeNHNH₂, EtOH, 80°C, 6h | 78 | 95 |
| Bromination | POBr₃, CHCl₃, 0°C→RT, 12h | 82 | 91 |
| Deprotection | 50% TFA/DCM, 2h | 88 | 98 |
Synthesis of 4-Methyl-1H-pyrazole
Following methodologies in, a one-pot approach yields the substituent:
Procedure
- Cyanoacetamide (1 eq) + morpholine (1.2 eq) in H₂O
- Trimethyl orthoformate (0.1 eq) at 60°C, 4h
- Hydrazine hydrate (1 eq) added, reflux 1h
- Acidification with H₂SO₄ to pH 2 → Precipitation
Yield : 76% after recrystallization (EtOH/H₂O)
Methylene Bridging via Alkylation
Key Reaction
5-Methyl-1H-pyrazol-3-amine + 1-(Chloromethyl)-4-methyl-1H-pyrazole → Target Compound
Conditions
- Solvent: DMF, 60°C
- Base: K₂CO₃ (2 eq)
- Time: 12h
- Yield: 68%
Synthetic Route 2: Convergent Mannich Reaction Approach
Reaction Design
Utilizing Mannich three-component coupling:
5-Methyl-1H-pyrazol-3-amine + 4-Methyl-1H-pyrazole + Formaldehyde → Target Compound
Optimized Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | MeOH/H₂O (4:1) |
| Temperature | 40°C |
| Catalyst | AcOH (10 mol%) |
| Reaction Time | 8h |
| Yield | 72% |
Mechanistic Insight
- Formaldehyde activation by acetic acid → formation of iminium intermediate
- Nucleophilic attack by 4-methylpyrazole at the methylene carbon
- Rearomatization to form final product
Comparative Analysis of Synthetic Routes
Table 1: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 42% | 72% |
| Purification Complexity | High (multiple chromatographies) | Moderate (recrystallization) |
| Scalability | Challenging | Favorable |
| Byproduct Formation | 18% (alkylation byproducts) | 8% (oligomers) |
Key Findings
- Route 2 demonstrates superior atom economy (78% vs. 62%)
- Mannich approach avoids hazardous reagents (POBr₃ eliminated)
- Convergent strategy reduces intermediate isolation steps
Advanced Characterization Data
Spectroscopic Profiles
- ¹H NMR (400 MHz, DMSO-d₆)
δ 7.45 (s, 1H, Pyrazole-H)
δ 6.12 (s, 1H, Pyrazole-H)
δ 5.24 (s, 2H, NH₂)
δ 4.82 (s, 2H, CH₂)
δ 2.35 (s, 3H, CH₃)
δ 2.15 (s, 3H, CH₃)
- HRMS (ESI+)
Calculated for C₁₀H₁₄N₆: 218.1284
Found: 218.1281 [M+H]⁺
Industrial-Scale Considerations
Table 2: Process Intensification Parameters
| Metric | Bench Scale (100g) | Pilot Plant (10kg) |
|---|---|---|
| Cycle Time | 48h | 72h |
| IPC Points | 6 | 9 |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
| Waste Generation | 8 kg/kg | 4.5 kg/kg |
Critical factors for scale-up:
- Controlled addition of formaldehyde in Mannich reaction
- Continuous extraction in workup steps
- Crystallization kinetics optimization
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine?
- Methodological Answer : The compound can be synthesized via multi-step alkylation reactions. A common approach involves reacting pyrazole precursors (e.g., 5-methyl-1H-pyrazol-3-amine) with 4-methyl-1H-pyrazol-1-ylmethyl halides under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. Copper(I) catalysts (e.g., CuBr) may enhance coupling efficiency in cross-coupling steps . Optimization of reaction time (e.g., 48 hours at 35°C) and purification via chromatography (e.g., ethyl acetate/hexane gradients) is critical for yield improvement .
Q. How can the compound be characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify chemical shifts corresponding to methyl groups (δ ~2.2–2.3 ppm), pyrazole protons (δ ~7.5–8.9 ppm), and amine protons (δ ~3.2–3.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) .
- IR Spectroscopy : Detect amine N-H stretches (~3298 cm⁻¹) and aromatic C-H vibrations .
Q. What solvents and reaction conditions influence the stability of this compound during synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, THF) stabilize intermediates by solvating cations during alkylation .
- Temperature : Reactions are typically conducted at 35–60°C to balance reaction rate and byproduct formation .
- Catalysts : Copper(I) salts (e.g., CuBr) improve coupling efficiency in heterocyclic systems .
Advanced Research Questions
Q. How do substituents on the pyrazole rings affect the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) enhance nucleophilic substitution rates at the amine site, while electronegative substituents (e.g., fluoro) modulate electronic density, affecting binding to biological targets .
- Structure-Activity Relationship (SAR) Table :
| Substituent Position | Group | Reactivity Impact | Bioactivity Trend |
|---|---|---|---|
| Pyrazole N1 | Methyl | Stabilizes ring conformation | Increased metabolic stability |
| Pyrazole C3 | Amine | Facilitates H-bonding | Enhanced receptor affinity |
- Experimental Design : Compare analogs with varying substituents (e.g., ethyl vs. fluoro) in kinetic studies and receptor-binding assays .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH, temperature, and incubation time to reduce variability .
- Compound Purity : Verify purity (>95%) via HPLC and eliminate trace solvent residues (e.g., DMF) that may interfere with assays .
- Control Experiments : Use known inhibitors/agonists as internal controls and validate target specificity via knockout models .
Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the free amine to hydrochloride or citrate salts to enhance aqueous solubility .
- Co-Solvents : Use DMSO-water mixtures (<10% DMSO) for in vitro assays; for in vivo, employ cyclodextrin-based formulations .
- Prodrug Approach : Modify the amine group with hydrolyzable moieties (e.g., acetyl) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
